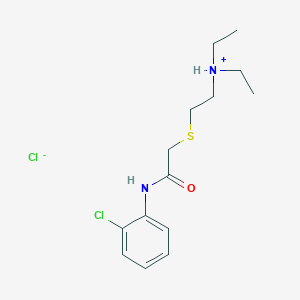
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride, also known as Cetamolol hydrochloride, is a beta-blocker that is used in scientific research for its ability to block the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride works by blocking the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and the workload of the heart. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias.
Efectos Bioquímicos Y Fisiológicos
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and the workload of the heart. This compound also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has been shown to reduce the risk of myocardial infarction and stroke in patients with hypertension and other cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of advantages for lab experiments, including its ability to selectively block beta receptors in the heart and blood vessels. This compound is also relatively easy to synthesize and has been extensively studied, which makes it a useful tool for investigating the role of beta receptors in cardiovascular physiology. However, there are also some limitations to using 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in lab experiments, including its potential for off-target effects and the fact that it may not accurately reflect the effects of beta-blockers in humans.
Direcciones Futuras
There are a number of future directions for research on 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride, including investigating its effects on different types of beta receptors, exploring its potential for treating other cardiovascular disorders, and developing more selective beta-blockers that target specific beta receptors. Additionally, further studies are needed to determine the optimal dosage and administration of 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in clinical settings, as well as its long-term safety and efficacy.
Métodos De Síntesis
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-diethylaminoethyl)acetamide with 2-mercaptoacetanilide in the presence of hydrochloric acid. This reaction yields 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride as a white crystalline powder with a melting point of 182-184°C.
Aplicaciones Científicas De Investigación
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride is primarily used in scientific research to study the effects of beta-blockers on the cardiovascular system. This compound is often used in animal studies to investigate the role of beta receptors in regulating heart rate, blood pressure, and other physiological processes. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has also been used in clinical trials to evaluate its efficacy in treating hypertension, angina, and other cardiovascular disorders.
Propiedades
Número CAS |
101651-61-0 |
|---|---|
Nombre del producto |
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride |
Fórmula molecular |
C14H22Cl2N2OS |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c1-3-17(4-2)9-10-19-11-14(18)16-13-8-6-5-7-12(13)15;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H |
Clave InChI |
AKCGZYLVQIZGMO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
Sinónimos |
2-[(2-chlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium chlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



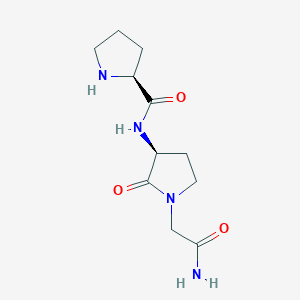

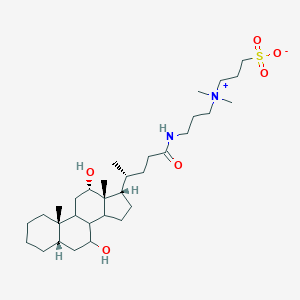
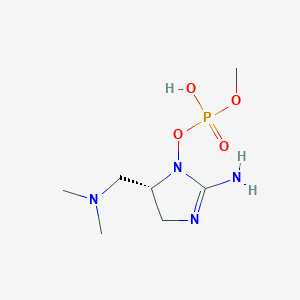
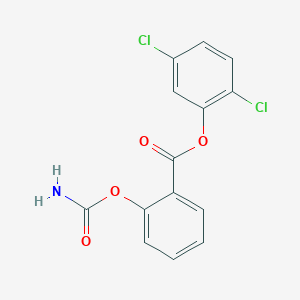
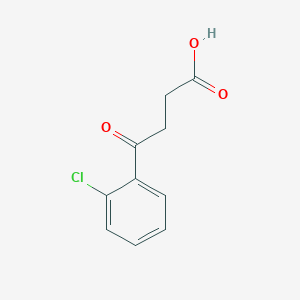
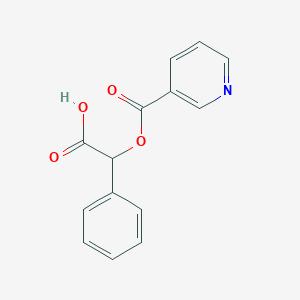
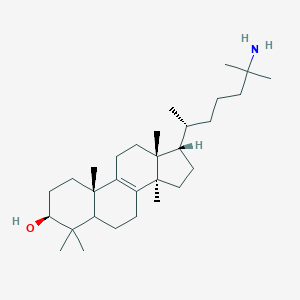
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
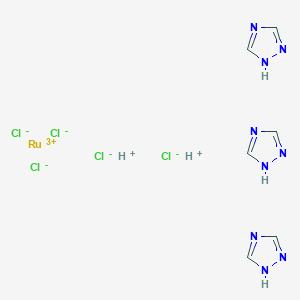
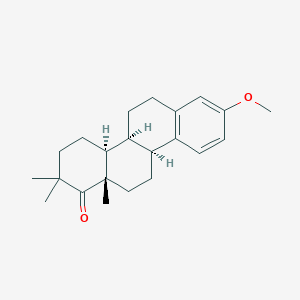
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
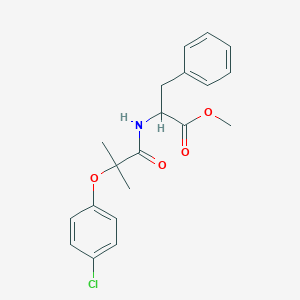
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)